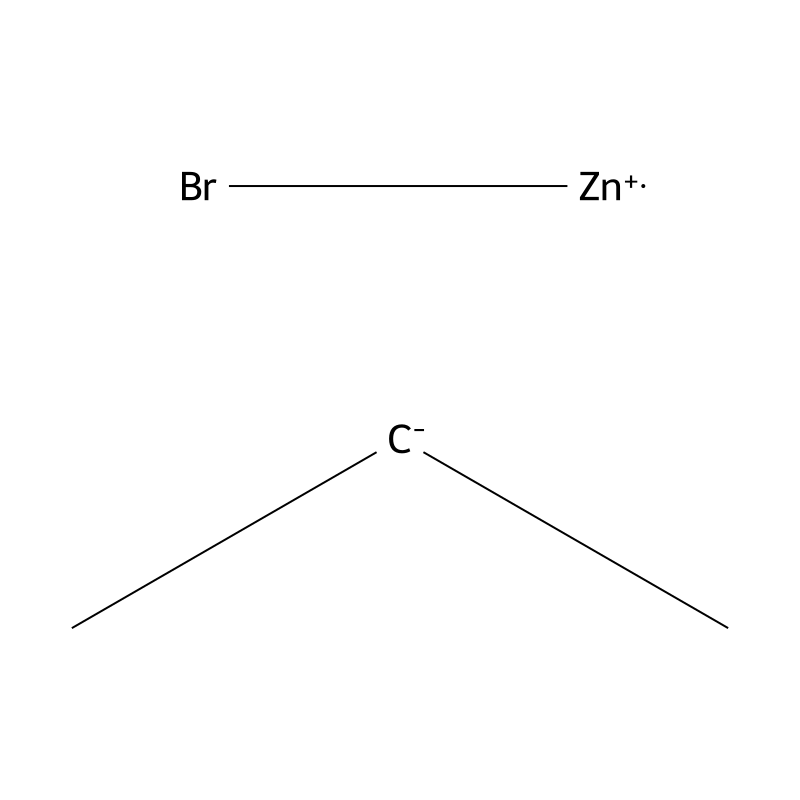2-Propylzinc bromide, 0.50 M in THF

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Propylzinc bromide, with the chemical formula CHBrZn, is an organozinc compound commonly utilized in synthetic organic chemistry. This compound is typically prepared as a 0.50 M solution in tetrahydrofuran (THF), a solvent known for its ability to dissolve a wide range of organic compounds and facilitate various
2-Propylzinc bromide is a pyrophoric compound, meaning it ignites spontaneously upon contact with air. It is also highly reactive with water, releasing flammable hydrogen gas. Exposure can cause severe skin burns, eye damage, and respiratory problems [].
- Hazard Statements: Flammable solid (H228), Reacts violently with water (H261), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) [].
- Precautionary Statements: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep away from water. Wear protective gloves/protective clothing/eye protection/face protection [].
Organic Synthesis:
As a nucleophilic alkylating agent
Due to the presence of a reactive carbon-zinc bond, 2-propylzinc bromide acts as a nucleophile, readily transferring the propyl group to various electrophilic acceptors. This facilitates the formation of carbon-carbon bonds, enabling the synthesis of diverse organic molecules, including:
As a zincating agent
-Propylzinc bromide can introduce a zinc functional group onto organic molecules, allowing for further manipulation and functionalization. This property finds applications in:
Medicinal Chemistry:
The controlled introduction of the propyl group using 2-propylzinc bromide plays a crucial role in the synthesis of:
- Pharmaceutically relevant molecules: The ability to precisely modify the structure of potential drug candidates enables the investigation of their structure-activity relationships, leading to the development of new drugs with improved efficacy and selectivity .
- Biologically active compounds: The propyl group can contribute to the desired biological properties of the synthesized molecules, such as enhanced membrane permeability or specific binding interactions with target biomolecules .
Materials Science:
-Propylzinc bromide finds applications in the synthesis of:
- Functionalized nanomaterials: By incorporating the propyl group onto the surface of nanoparticles, researchers can tailor their properties, such as surface reactivity, wettability, and self-assembly behavior, for specific applications in areas like catalysis, electronics, and biomedicine .
- Precursors for organic semiconductors: The controlled introduction of the propyl group can influence the electronic properties of organic semiconductors, making them suitable for various optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
2-Propylzinc bromide is primarily used in cross-coupling reactions, particularly the Negishi coupling reaction, where it acts as a nucleophile to form carbon-carbon bonds. The compound can couple with aryl bromides and other electrophiles, leading to the formation of secondary alkyl-substituted products. The efficiency of these reactions often depends on the choice of catalyst and reaction conditions, with palladium-based catalysts being commonly employed to enhance selectivity and yield .
Example Reaction
A typical reaction involving 2-propylzinc bromide might be represented as follows:
where R represents an aryl group and R' represents the propyl group from 2-propylzinc bromide.
The synthesis of 2-propylzinc bromide typically involves the reaction of propylmagnesium bromide with zinc chloride. The general procedure includes:
- Preparation of Propylmagnesium Bromide: This Grignard reagent is synthesized by reacting propyl bromide with magnesium in anhydrous ether.
- Reaction with Zinc Chloride: Propylmagnesium bromide is then reacted with zinc chloride in THF to form 2-propylzinc bromide.
This method allows for the efficient formation of the desired organozinc compound under controlled conditions .
2-Propylzinc bromide is utilized in various synthetic applications, including:
- Cross-Coupling Reactions: It facilitates the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
- Synthesis of Pharmaceuticals: The compound can be used to create intermediates for pharmaceuticals and agrochemicals.
- Material Science: It plays a role in developing advanced materials through polymerization and other processes.
Interaction studies involving 2-propylzinc bromide focus on its reactivity with various electrophiles in synthetic chemistry. These studies help understand how different substituents influence reaction rates and product distributions during coupling reactions. The selectivity observed in reactions involving secondary alkylzinc halides like 2-propylzinc bromide has been attributed to factors such as steric hindrance and electronic effects .
Several similar organozinc compounds exist, each with unique properties and applications. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Isopropylzinc bromide | CHBrZn | Similar structure; used in similar reactions |
| Butylzinc bromide | CHBrZn | Larger alkyl group; different reactivity profile |
| Ethylzinc bromide | CHBrZn | Smaller alkyl group; higher reactivity |
| Cyclopentylzinc bromide | CHBrZn | Cyclic structure; unique steric properties |
| Benzylzinc chloride | CHClZn | Aryl group; used for aromatic substitutions |
Uniqueness
The uniqueness of 2-propylzinc bromide lies in its branched alkyl structure, which influences its reactivity patterns compared to linear or cyclic analogs. This branching allows for selective reactions that can favor certain product distributions over others, especially in complex synthesis scenarios.
GHS Hazard Statements
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








